Azasetron hydrochloride
CAS No.: 123040-69-7
Cat. No.: VC0006489
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123040-69-7 |
---|---|
Molecular Formula | C17H20ClN3O3 |
Molecular Weight | 349.8 g/mol |
IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide |
Standard InChI | InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) |
Standard InChI Key | WUKZPHOXUVCQOR-UHFFFAOYSA-N |
SMILES | CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Canonical SMILES | CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 |
Chemical Structure and Physicochemical Properties
Azasetron hydrochloride (IUPAC name: N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride) is a synthetic compound with a molecular formula of and a molar mass of 349.82 g/mol . Its structure features a bicyclic octane moiety linked to an indazole carboxamide group, which confers high affinity for 5-HT₃ receptors (pKᵢ = 9.27) . Unlike indole-based antagonists such as ondansetron or granisetron, azasetron’s benzamide backbone contributes to its prolonged receptor occupancy and reduced central nervous system (CNS) penetration .
Solubility and Stability
Azasetron hydrochloride exhibits high solubility in aqueous solutions, facilitating both oral and intravenous administration. Stability studies indicate that the compound remains intact under physiological pH conditions, with no significant degradation observed during storage at room temperature .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of azasetron hydrochloride is characterized by high bioavailability and predictable excretion patterns, as summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Azasetron Hydrochloride
Parameter | Oral Administration | Intravenous Administration |
---|---|---|
Bioavailability | 90% | 100% |
1.5–2.5 hours | Immediate | |
4.3 hours | 4.3 hours | |
Excretion | 60–70% renal | 60–70% renal |
Absorption and Distribution
Orally administered azasetron is absorbed via a saturable transport mechanism in the small intestine, achieving peak plasma concentrations () of 420.4 ng/mL within 2 hours . Intravenous administration yields higher values (904.8 ng/mL) but equivalent systemic exposure (AUC = 1,084.7 ng·h/mL) . Protein binding is minimal (<30%), allowing for rapid distribution to peripheral tissues. Notably, CNS penetration is limited, with cerebrospinal fluid concentrations <10% of plasma levels .
Metabolism and Excretion
Azasetron undergoes minimal hepatic metabolism, with >85% excreted unchanged in urine . Less than 5% is metabolized via CYP3A4-mediated oxidation, reducing the risk of drug-drug interactions . Renal impairment necessitates dose adjustment, as evidenced by a 40% increase in AUC in patients with creatinine clearance <30 mL/min .
Clinical Applications and Efficacy
Chemotherapy-Induced Nausea and Vomiting (CINV)
Table 2: Comparative Efficacy in Delayed CINV (Days 2–6)
Parameter | Azasetron (n=60) | Ondansetron (n=66) |
---|---|---|
Complete Response | 45% | 54.5% |
Severe Nausea | 18% | 12% |
Rescue Medication | 22% | 15% |
Postoperative Nausea and Vomiting (PONV)
In a multicenter study of 200 patients undergoing abdominal surgery, prophylactic azasetron (10 mg IV) reduced PONV incidence by 58% compared to placebo (p<0.01) . Efficacy was comparable to granisetron but with a lower constipation rate (6.2% vs. 14.8%) .
Adverse Event | Incidence (%) |
---|---|
Constipation | 6.2 |
Hiccups | 6.2 |
Headache | 8.0 |
Dizziness | 8.0 |
Myalgia | 4.0 |
Investigational Applications
Otoprotection in Cisplatin Therapy
Arazasetron besylate (SENS-401), the R-enantiomer of azasetron, is under investigation for preventing cisplatin-induced ototoxicity. Preclinical models demonstrate a 50% reduction in auditory threshold shifts at 16 kHz following SENS-401 co-administration (p<0.01) . Phase II trials are evaluating its efficacy in sudden sensorineural hearing loss (SSNHL) .
Antiproliferative Effects
In vitro studies reveal azasetron’s antimitogenic activity against colorectal cancer cell lines (IC₅₀ = 18 µM), mediated by 5-HT₃ receptor-independent inhibition of ERK phosphorylation . Synergy with 5-fluorouracil has been observed in xenograft models, warranting further clinical exploration .
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